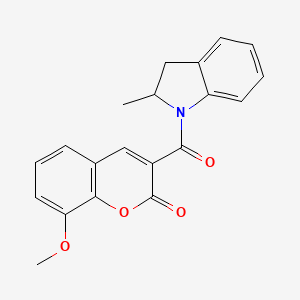

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-12-10-13-6-3-4-8-16(13)21(12)19(22)15-11-14-7-5-9-17(24-2)18(14)25-20(15)23/h3-9,11-12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJHHRRYHOVDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.

Attachment of the indoline-1-carbonyl group: The final step involves the acylation of the chromen-2-one core with 2-methylindoline-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Triazole-Substituted Coumarins

- 8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8r) Synthesis: Yield 83%, melting point 180–182°C.

- 6-Bromo-3-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8t) Synthesis: Yield 82%, melting point 207–209°C.

Thiazole/Thiazoline-Substituted Coumarins

- N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

- 8-Methoxy-3-{2-[(2-Methoxyphenyl)Amino]-5-Methyl-1,3-Thiazol-4-Yl}-2H-Chromen-2-One Activity: Superior to streptomycin against E. coli, highlighting thiazole’s role in antimicrobial activity .

Indole/Indoline-Substituted Coumarins

- 6-Chloro-3-(2-Methyl-1H-Indole-3-Carbonyl)-2H-Chromen-2-One

- 8-Methoxy-3-(2-Phenyl-4,5-Dihydro-1H-Imidazole-1-Carbonyl)-2H-Chromen-2-One Structure: Molecular weight 348.4 g/mol.

Physical and Chemical Properties

Structural and Functional Insights

- Indoline vs.

- Triazole vs. Thiazole : Triazoles offer metabolic resistance, while thiazoles may enhance antimicrobial potency through electrophilic interactions .

- Methoxy Group : The 8-methoxy group in all analogs likely contributes to electron-donating effects, stabilizing the coumarin core and modulating receptor binding .

Biological Activity

8-Methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound exhibits a complex structure that includes a methoxy group at the 8th position and an indoline-1-carbonyl moiety at the 3rd position, contributing to its diverse biological activities and potential therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | 8-methoxy-3-(2-methylindoline-1-carbonyl)chromen-2-one |

| Molecular Formula | C20H17NO4 |

| Molecular Weight | 353.36 g/mol |

| InChI | InChI=1S/C20H17NO4/c1-12-10-13-6-3-4-8-16(13)21(12)19(22)15-11-14-7-5-9-17(24-2)18(14)25-20(15)23/h3-9,11-12H,10H2,1-2H3 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating biochemical pathways. Its potential applications in pharmacology include:

Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Effects: Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Studies

A study examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that it reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM, indicating its anti-inflammatory potential .

Antimicrobial Activity

Research focusing on the antimicrobial properties of this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its utility in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.